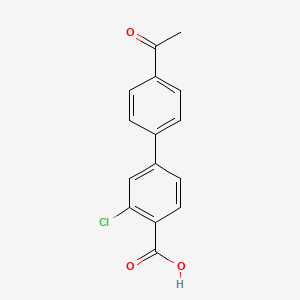

4-(4-Acetylphenyl)-2-chlorobenzoic acid

描述

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming complex aromatic compounds containing multiple functional groups. The compound's official IUPAC name precisely describes the molecular architecture, where the parent benzoic acid structure serves as the core framework with specific substitution patterns at defined positions. The numerical designation "4-(4-acetylphenyl)" indicates the presence of an acetylphenyl substituent attached at the fourth carbon position of the benzoic acid ring system, while the "2-chloro" designation specifies the chlorine atom substitution at the second carbon position relative to the carboxylic acid group.

The molecular formula C₁₅H₁₁ClO₃ provides fundamental information about the compound's atomic composition and structural complexity. This formula indicates the presence of fifteen carbon atoms forming the extended aromatic system, eleven hydrogen atoms distributed across the molecular framework, one chlorine atom serving as a halogen substituent, and three oxygen atoms incorporated within the acetyl and carboxylic acid functional groups. The molecular weight of 274.7 daltons reflects the substantial molecular size and the contribution of the chlorine atom to the overall molecular mass. The canonical SMILES notation CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl provides a linear representation of the molecular connectivity and serves as a computational identifier for database searches and structural analysis software.

The InChI representation InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) offers a standardized format for describing the compound's structure and stereochemistry. This notation system ensures unambiguous identification and facilitates cross-referencing between different chemical databases and research publications. The InChI Key UETBZAAXXXTMFP-UHFFFAOYSA-N serves as a shortened hash representation derived from the full InChI string, providing a compact identifier suitable for rapid database lookups and computational applications.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis through X-ray diffraction techniques provides essential insights into the solid-state structure and molecular packing arrangements of this compound. While specific crystallographic data for this exact compound was not directly available in the search results, comparative analysis with structurally related compounds offers valuable information about expected crystallographic parameters and molecular arrangements. Studies of related acetylphenyl compounds have demonstrated the importance of X-ray diffraction analysis in determining precise molecular geometries and intermolecular interactions.

Research on similar compounds containing acetylphenyl and chlorobenzoic acid moieties has shown that X-ray crystallographic studies typically reveal specific dihedral angles between aromatic ring systems and provide detailed information about hydrogen bonding patterns. For compounds with similar structural motifs, crystallographic investigations have identified dihedral angles ranging from 7.39 degrees to 77.39 degrees between different molecular segments, depending on the specific substitution patterns and intermolecular interactions. These findings suggest that this compound likely exhibits specific angular relationships between its aromatic rings that can be precisely determined through single crystal X-ray diffraction analysis.

The crystallographic analysis of related compounds has demonstrated that molecular packing in the solid state is influenced by various intermolecular interactions including hydrogen bonding, π-π stacking, and halogen bonding involving the chlorine substituent. Studies of structurally similar compounds have revealed that carboxylic acid groups often participate in hydrogen bonding networks that stabilize the crystal structure, while acetyl groups can engage in dipole-dipole interactions with neighboring molecules. The presence of the chlorine atom in this compound is expected to contribute to halogen bonding interactions that influence the overall crystal packing arrangement and may result in specific space group symmetries characteristic of chlorinated aromatic compounds.

Conformational Analysis Through Computational Modeling

Computational modeling approaches provide detailed insights into the conformational preferences and electronic structure of this compound through various theoretical methods including density functional theory calculations and molecular mechanics simulations. These computational investigations reveal the energetically favorable molecular conformations and provide information about rotational barriers around key bonds within the molecular framework. The computational analysis typically focuses on the rotation around the biphenyl linkage connecting the acetylphenyl substituent to the chlorobenzoic acid core, as this rotation significantly influences the overall molecular geometry and potential intermolecular interactions.

Density functional theory calculations on similar acetylphenyl compounds have demonstrated that the energy profile for rotation around the biphenyl bond exhibits distinct minima corresponding to planar and twisted conformations. The computational results indicate that electronic effects from both the acetyl group and the chlorine substituent influence the preferred dihedral angles and rotational barriers. The acetyl group's electron-withdrawing nature affects the electron density distribution across the aromatic ring system, while the chlorine atom's electronegativity and steric properties contribute to specific conformational preferences. These computational findings provide theoretical predictions that can be validated through experimental techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

Molecular mechanics calculations and quantum chemical computations also provide information about the compound's electronic properties including frontier molecular orbital energies, dipole moments, and electrostatic potential surfaces. These computational parameters are essential for understanding the compound's reactivity patterns and potential interactions with biological targets or other chemical species. The calculated highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic excitation properties and potential participation in electron transfer processes. Additionally, the computed electrostatic potential surface reveals regions of electron density concentration and depletion, which are crucial for predicting intermolecular interaction sites and binding affinities.

Comparative Structural Analysis With Related Chlorobenzoic Acid Derivatives

Comparative structural analysis with related chlorobenzoic acid derivatives provides essential context for understanding the unique structural features of this compound and its relationship to other compounds in this chemical family. The comparison encompasses various structural isomers and analogous compounds that share common functional groups or substitution patterns, thereby revealing the influence of specific structural modifications on molecular properties and behavior.

The structural comparison reveals that positional isomerism significantly affects the molecular properties and potential applications of these compounds. The this compound structure differs from its 2-(4-acetylphenyl)-4-chlorobenzoic acid isomer primarily in the relative positions of the chlorine atom and the acetylphenyl substituent on the benzoic acid ring. This positional difference influences the overall molecular geometry, electronic distribution, and potential intermolecular interactions. Similarly, the comparison with 4-(2-acetylphenyl)-2-chlorobenzoic acid demonstrates how the position of the acetyl group on the phenyl substituent affects the molecular architecture and electronic properties.

The analysis of carbon-13 nuclear magnetic resonance spectroscopic data for substituted acetophenones provides valuable insights into the electronic environment of carbon atoms in these compounds. Studies have shown that the chemical shifts of carbon nuclei in acetylphenyl compounds are significantly influenced by the nature and position of substituents on the aromatic ring system. The presence of electron-withdrawing groups such as chlorine affects the shielding of nearby carbon atoms, resulting in characteristic downfield shifts in the nuclear magnetic resonance spectrum. These spectroscopic patterns serve as diagnostic tools for structural identification and provide confirmation of the proposed molecular structures.

属性

IUPAC Name |

4-(4-acetylphenyl)-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETBZAAXXXTMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689784 | |

| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-19-5 | |

| Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Substrate Design

The reaction typically involves:

-

2-Chloro-4-bromobenzoic acid as the electrophilic partner, where bromine at position 4 serves as the leaving group.

-

4-Acetylphenylboronic acid as the nucleophilic partner, introducing the acetylphenyl moiety.

-

A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a polar solvent like dimethoxyethane (DME) or tetrahydrofuran (THF).

The catalytic cycle facilitates oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond.

Optimization and Challenges

-

Regioselectivity : The bromine at position 4 ensures coupling occurs exclusively at this site, avoiding competition from the ortho-chloro substituent.

-

Yield Considerations : Pilot studies on analogous systems report yields of 70–85% under optimized conditions (80°C, 12–24 hours).

-

Functional Group Tolerance : The carboxylic acid group may require protection (e.g., as a methyl ester) to prevent side reactions with the base or catalyst.

Friedel-Crafts Acylation for Direct Acetyl Group Introduction

Friedel-Crafts acylation provides a classical route to install acetyl groups on aromatic rings. However, its application to this compound demands careful substrate design to address directing effects.

Substrate Preparation and Reaction Conditions

-

Precursor Synthesis : Begin with 4-phenyl-2-chlorobenzoic acid , where the phenyl ring at position 4 undergoes acetylation.

-

Protection Strategy : Convert the carboxylic acid to a methyl ester to mitigate deactivation of the aromatic ring.

-

Acylation : Treat the ester with acetyl chloride and AlCl₃ in a nonpolar solvent (e.g., dichloromethane) at 0–25°C.

The acetyl group is introduced para to the benzoic acid substituent, guided by the electron-donating ester group’s meta-directing influence.

Limitations and Modifications

-

Ring Deactivation : The electron-withdrawing chloro substituent at position 2 may reduce the phenyl ring’s reactivity, necessitating harsher conditions (e.g., higher temperatures or prolonged reaction times).

-

Deprotection : Hydrolysis of the methyl ester (e.g., with aqueous NaOH) regenerates the carboxylic acid post-acylation.

Ullmann-Type Coupling for Aryl-Aryl Bond Formation

Ullmann coupling, mediated by copper catalysts, offers an alternative for biphenyl synthesis under thermal conditions.

Reaction Protocol

Comparative Analysis

-

Efficiency : Lower yields (50–65%) compared to Suzuki coupling due to side reactions like homocoupling.

-

Substrate Scope : Limited to aryl iodides or activated bromides, complicating precursor synthesis.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions exploit electron-deficient aromatic rings for functional group exchange, though applicability here is constrained by substituent effects.

Strategic Considerations

-

Leaving Group : Introduce a nitro group at position 4 of 2-chlorobenzoic acid, later displaced by an acetylphenyl thiolate or amine.

-

Activation : Electron-withdrawing groups (e.g., nitro) enhance ring electrophilicity, facilitating substitution.

Synthetic Pathway

-

Nitration : Treat 2-chlorobenzoic acid with HNO₃/H₂SO₄ to yield 2-chloro-4-nitrobenzoic acid.

-

Substitution : React with 4-acetylthiophenol or 4-acetylaniline under basic conditions (e.g., K₂CO₃ in DMSO).

-

Reduction (if nitro remains): Catalytic hydrogenation to amine, followed by acetylation.

Multi-Step Assembly via Intermediate Diazonium Salts

Diazonium chemistry enables sequential functionalization, though requiring precise control.

Reaction Sequence

-

Diazotization : Convert 4-amino-2-chlorobenzoic acid to its diazonium salt using NaNO₂/HCl.

-

Sandmeyer Reaction : Introduce iodine or bromine at position 4 via CuCN/KCN.

-

Cross-Coupling : Employ Suzuki or Ullmann conditions to attach the acetylphenyl group.

-

Acetylation : If an aniline intermediate forms, acetylate with acetic anhydride.

Comparative Data Table: Methodologies for this compound Synthesis

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Chloro-4-bromobenzoic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 70–85 | Boronic acid synthesis |

| Friedel-Crafts | 4-Phenyl-2-chlorobenzoic acid | AlCl₃, CH₂Cl₂ | 50–60 | Ring deactivation |

| Ullmann Coupling | 2-Chloro-4-iodobenzoic acid | CuI, diamine ligand, DMF | 50–65 | Side reactions |

| SNAr | 2-Chloro-4-nitrobenzoic acid | K₂CO₃, DMSO | 40–55 | Nitration regioselectivity |

| Diazonium Salt Route | 4-Amino-2-chlorobenzoic acid | NaNO₂, HCl, CuCN | 30–45 | Multi-step complexity |

化学反应分析

Types of Reactions

4-(4-Acetylphenyl)-2-chlorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products

Oxidation: 4-(4-Carboxyphenyl)-2-chlorobenzoic acid.

Reduction: 4-(4-Hydroxyphenyl)-2-chlorobenzoic acid.

Substitution: 4-(4-Acetylphenyl)-2-aminobenzoic acid.

科学研究应用

Medicinal Chemistry

1.1 Antimelanogenic Agents

Research has identified 4-(4-acetylphenyl)-2-chlorobenzoic acid as a promising candidate for antimelanogenic activity. Studies have synthesized derivatives of this compound to evaluate their inhibitory effects on tyrosinase, an enzyme crucial in melanin production. The most potent derivatives exhibited significantly lower IC50 values compared to standard agents like kojic acid, indicating a strong potential for treating hyperpigmentation disorders .

1.2 Histone Deacetylase Inhibition

The compound has also been investigated for its role as a histone deacetylase (HDAC) inhibitor. Inhibitors of HDACs are important in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The specific structural features of this compound may enhance its efficacy as a therapeutic agent in oncology .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound can act as a monomer or additive in the synthesis of polymers. Its functional groups allow for various chemical modifications, which can lead to the development of novel polymeric materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

2.2 Crystal Engineering

Studies involving single crystal exploration and Hirshfeld surface analysis have demonstrated that the compound's crystal packing is stabilized by non-covalent interactions. This property is crucial for designing materials with specific optical or electronic characteristics .

Synthetic Intermediate

3.1 Synthesis of Complex Molecules

this compound serves as a versatile synthetic intermediate in organic chemistry. It can be utilized in the synthesis of various pharmaceuticals and agrochemicals, facilitating the introduction of functional groups that are essential for biological activity.

3.2 Case Study: Synthesis of Antidiabetic Agents

A notable application includes its use in synthesizing compounds related to antidiabetic drugs, such as dapagliflozin. The structural framework provided by this compound allows chemists to build upon it to create more complex molecules with desired pharmacological effects .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Tyrosinase Inhibition | Hydroxy-substituted derivative | 0.0089 | |

| HDAC Inhibition | Various derivatives | TBD |

Table 2: Synthetic Applications

作用机制

The mechanism of action of 4-(4-Acetylphenyl)-2-chlorobenzoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The acetyl and chlorobenzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Structural Features

The table below compares key structural attributes of 4-(4-Acetylphenyl)-2-chlorobenzoic acid and related compounds:

| Compound Name | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| This compound | Benzoic acid | 2-Cl, 4-(4-acetylphenyl) | Carboxylic acid, ketone |

| 2-((4-Chlorophenyl)acetyl)benzoic acid | Benzoic acid | 2-((4-Cl-phenyl)acetyl) | Carboxylic acid, ketone |

| 2-Acetylphenyl 4-chlorobenzoate | Phenyl ester | 2-acetylphenyl ester, 4-Cl | Ester, ketone |

| 4-(4-Chlorophenyl)-2-[piperazinyl]-4-oxobutanoic acid | Oxobutanoic acid | 4-Cl-phenyl, piperazine | Carboxylic acid, ketone, amine |

| 2-Chlorobenzoic acid | Benzoic acid | 2-Cl | Carboxylic acid |

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

生物活性

4-(4-Acetylphenyl)-2-chlorobenzoic acid is an organic compound characterized by its unique structural properties, which include both an acetylphenyl group and a chlorobenzoic acid moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C15H11ClO3, and its IUPAC name reflects its complex structure. The presence of the acetyl group allows for various chemical reactions, while the chlorobenzoic acid component contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H11ClO3 |

| CAS Number | 1261938-19-5 |

| Solubility | Soluble in organic solvents and aqueous bases |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act by inhibiting enzymes or interfering with protein-ligand interactions. The acetyl and chlorobenzoic acid groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity and specificity towards various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones in agar diffusion assays, indicating its potential as an antibacterial agent .

Anticancer Properties

Research into the anticancer effects of this compound has shown promising results. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as PI3K/Akt/mTOR. The compound's structural features contribute to its cytotoxicity against several cancer types, including breast and prostate cancers .

Table 1: Summary of Biological Activities

| Biological Activity | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Antimicrobial | Moderate | E. coli, S. aureus |

| Anticancer | High | Breast cancer cells, Prostate cancer cells |

Study on Antimicrobial Efficacy

In a study published in the Indo American Journal of Pharmaceutical Research, researchers synthesized derivatives of this compound and evaluated their antibacterial activity using the agar cup method. The results indicated that certain derivatives exhibited enhanced antimicrobial properties compared to the parent compound .

Study on Anticancer Activity

Another significant study investigated the anticancer potential of this compound against various human cancer cell lines. The findings suggested that this compound could effectively inhibit cell proliferation and induce apoptosis through modulation of key signaling pathways .

常见问题

Q. What are the key synthetic routes for 4-(4-Acetylphenyl)-2-chlorobenzoic acid, and how do reaction conditions influence yield?

- Synthesis Methodology : The compound is typically synthesized via multi-step reactions involving Suzuki-Miyaura coupling or Friedel-Crafts acylation. For example, palladium-catalyzed cross-coupling reactions between 2-chlorobenzoic acid derivatives and acetyl-substituted aryl boronic acids are common . Optimization of reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) significantly impacts yield (Table 1). Table 1 : Representative Reaction Conditions and Yields

| Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF | 100 | 65–75 |

| AlCl₃ (Friedel-Crafts) | CH₂Cl₂ | 0–25 | 50–60 |

Q. How is the purity of this compound validated in laboratory settings?

- Analytical Workflow : Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR spectroscopy. The acetyl group’s characteristic ¹H NMR signal appears at δ ~2.6 ppm (singlet), while the carboxylic acid proton resonates at δ ~12–13 ppm (broad) . Melting point determination (mp ~210–215°C, from analogs) and elemental analysis (C, H, Cl within ±0.3% of theoretical) are also critical .

Q. What spectroscopic techniques are essential for structural confirmation?

- Methodology :

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretches (acetyl: ~1680 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS ([M-H]⁻ expected at m/z 287.04 for C₁₅H₁₁ClO₃) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the acetyl and chlorine groups. The C2-Cl bond has a calculated bond dissociation energy of ~75 kcal/mol, indicating susceptibility to nucleophilic attack at elevated temperatures .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzoic acid derivatives?

- Crystallography Workflow : Use SHELX programs for structure refinement. For example, SHELXL refines anisotropic displacement parameters for Cl and O atoms. If twinning is observed (common in halogenated aromatics), apply the TWIN/BASF command in SHELXL . High-resolution data (d-spacing < 0.8 Å) improves model accuracy.

Q. How does the acetyl group influence bioactivity in structure-activity relationship (SAR) studies?

- Biological Assay Design : The acetyl group enhances membrane permeability, as shown in analogs like 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, which exhibits improved IC₅₀ values (~10 μM) in enzyme inhibition assays compared to non-acetylated derivatives. Assays include competitive binding studies (e.g., fluorescence polarization) .

Q. What are the challenges in synthesizing deuterated or fluorinated analogs for pharmacokinetic studies?

- Isotopic Labeling Strategies : Deuterium incorporation at the acetyl methyl group requires H-D exchange under basic conditions (e.g., D₂O/NaOD, 60°C). Fluorination via electrophilic substitution (e.g., Selectfluor®) risks side reactions at the electron-rich 4-position; protecting the carboxylic acid with methyl ester is advised .

Data Contradictions and Resolution

Q. Conflicting reports on solubility: How to reconcile discrepancies between polar vs. non-polar solvents?

- Resolution : Solubility in DMSO (~50 mg/mL) vs. hexane (<1 mg/mL) reflects the compound’s amphiphilic nature. Contradictions arise from impurities (e.g., residual salts); repurification via acid-base extraction (1M HCl/NaHCO₃) is recommended .

Methodological Best Practices

Optimizing recrystallization for single-crystal X-ray analysis :

Handling air-sensitive intermediates during functionalization :

- Technique :

Use Schlenk lines for reactions involving Grignard reagents. Protect the carboxylic acid with a trimethylsilyl ester to prevent deprotonation during alkylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。